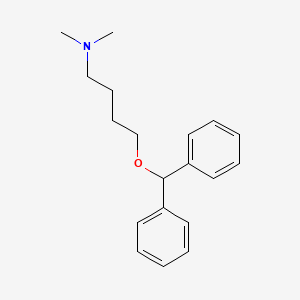![molecular formula C23H19BrN2O4 B12013638 [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate CAS No. 765284-99-9](/img/structure/B12013638.png)
[4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(E)-[(4-エトキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-ブロモベンゾアート: は、芳香族環、ヒドラゾン結合、エステル官能基を組み合わせた複雑な有機化合物です。
準備方法
合成経路と反応条件
[4-[(E)-[(4-エトキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-ブロモベンゾアートの合成は、一般的に複数段階のプロセスで行われます。
ヒドラゾン結合の形成: 最初の段階は、4-エトキシベンゾイルヒドラジンとアルデヒドまたはケトンを反応させて、ヒドラゾン中間体を形成することです。この反応は通常、酸触媒の存在下で還流条件下で行われます。
エステル化: 次に、ヒドラゾン中間体を、ジシクロヘキシルカルボジイミド (DCC) などの脱水剤の存在下で2-ブロモ安息香酸と反応させて、エステル結合を形成します。この段階は通常、ジクロロメタンなどの有機溶媒中で行われます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、効率と収率を高めるために連続フローリアクターを使用するなど、より大規模に行われます。反応条件を正確に制御するための自動システムを使用することは、最終製品の品質と純度を保証するために不可欠です。
化学反応の分析
反応の種類
酸化: この化合物は、特にエトキシ基で酸化反応を起こし、アルデヒドまたはカルボン酸を生成する可能性があります。
還元: 還元反応は、ヒドラゾン結合を標的として、対応するヒドラジンに戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、水酸化ナトリウム (NaOH) などの塩基の存在下で使用できます。
主な生成物
酸化: 4-エトキシベンズアルデヒドまたは4-エトキシ安息香酸の生成。
還元: 4-エトキシベンゾイルヒドラジンの生成。
置換: 使用した求核剤に応じて、様々な置換ベンゾアートの生成。
科学研究への応用
化学
化学では、[4-[(E)-[(4-エトキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-ブロモベンゾアートは、より複雑な分子の合成のためのビルディングブロックとして使用されます。様々な化学反応を起こすことができるため、有機合成における汎用性の高い中間体となります。
生物学と医学
生物学および医学研究では、この化合物は、ファーマコフォアとしての可能性について調査されています。ヒドラゾン結合は、抗菌性や抗癌性など、生物活性を持っていることが知られています。研究者たちは、潜在的な治療用途のためにその誘導体を研究しています。
産業
産業部門では、この化合物は、その独自の構造的特徴により、ポリマーやコーティングなどの新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The hydrazone linkage is known to exhibit biological activity, including antimicrobial and anticancer properties. Researchers explore its derivatives for potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用機序
[4-[(E)-[(4-エトキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-ブロモベンゾアートがその効果を発揮する機序は、主に生物学的巨大分子との相互作用によるものです。ヒドラゾン結合は、水素結合を形成し、酵素や受容体と相互作用して、それらの活性を阻害する可能性があります。臭素原子は、ハロゲン結合にも関与し、化合物の生物活性をさらに影響を与えます。
類似化合物の比較
類似化合物
- [4-[(E)-[(4-エトキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-クロロベンゾアート
- [4-[(E)-[(4-エトキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-フルオロベンゾアート
- [4-[(E)-[(4-エトキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-ヨードベンゾアート
独自性
[4-[(E)-[(4-エトキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-ブロモベンゾアートの独自性は、その独自の反応性と潜在的な生物活性を付与する、官能基の特定の組み合わせにあります。特に、臭素原子の存在により、クロロ、フルオロ、およびヨードアナログと比較して、ユニークな相互作用と反応性が可能になります。
この詳細な概要は、[4-[(E)-[(4-エトキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 2-ブロモベンゾアートの合成、反応、用途、独自の機能を網羅し、包括的な理解を提供します。
類似化合物との比較
Similar Compounds
- [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-fluorobenzoate
- [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate
Uniqueness
The uniqueness of [4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the bromine atom, in particular, allows for unique interactions and reactivity compared to its chloro, fluoro, and iodo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
特性
CAS番号 |
765284-99-9 |
|---|---|
分子式 |
C23H19BrN2O4 |
分子量 |
467.3 g/mol |
IUPAC名 |
[4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-2-29-18-13-9-17(10-14-18)22(27)26-25-15-16-7-11-19(12-8-16)30-23(28)20-5-3-4-6-21(20)24/h3-15H,2H2,1H3,(H,26,27)/b25-15+ |
InChIキー |
YOWZZYRYZCSGRB-MFKUBSTISA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013556.png)

![4-chloro-2-hydroxy-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12013566.png)

![N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(4-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12013581.png)
![ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013587.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12013605.png)

![[1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate](/img/structure/B12013611.png)
![N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013633.png)
![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B12013653.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12013659.png)
![2-chloro-6-phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013666.png)
